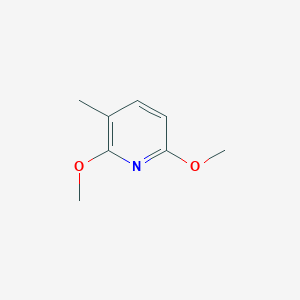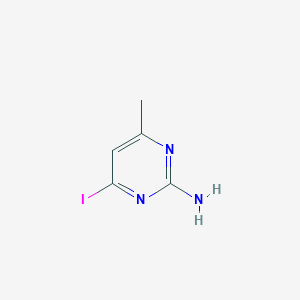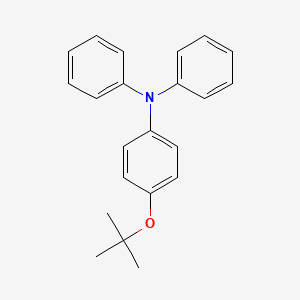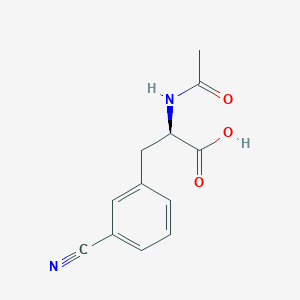![molecular formula C9H7NO2S B13138150 4-Acetylbenzo[d]thiazol-2(3H)-one](/img/structure/B13138150.png)
4-Acetylbenzo[d]thiazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetylbenzo[d]thiazol-2(3H)-one is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetylbenzo[d]thiazol-2(3H)-one typically involves the reaction of 4-aminoacetophenone with isobenzofuran-1,3-dione in boiling acetic acid. This reaction produces 2-(4-acetylphenyl)isoindoline-1,3-dione, which is then reacted with thiosemicarbazide to afford the desired compound .
Industrial Production Methods
Industrial production methods for this compound often utilize microwave-assisted synthesis. This method involves the reaction of substituted aromatic or aliphatic amino compounds with phenyl 4-chlorobenzo[d]thiazol-2-yl carbamate under microwave irradiation. This approach is efficient and yields high purity products .
化学反応の分析
Types of Reactions
4-Acetylbenzo[d]thiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzothiazole ring.
Substitution: The compound can undergo substitution reactions, where different substituents replace the existing groups on the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and triethylamine. The reactions are typically carried out in ethanol or other suitable solvents under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions include various benzothiazole derivatives, such as 1,3-thiazole, pyrano[2,3-d]thiazole, and 4,5-dihydrothiazolo[4,5-b]pyridine derivatives .
科学的研究の応用
4-Acetylbenzo[d]thiazol-2(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 4-Acetylbenzo[d]thiazol-2(3H)-one involves its interaction with various molecular targets and pathways. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The compound also exhibits anti-inflammatory effects by modulating the expression levels of inflammatory factors such as IL-6 and TNF-α .
類似化合物との比較
Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
- 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine
- 2-(4-aminophenyl)benzothiazole derivatives bearing semicarbazone and thiosemicarbazone moieties .
Uniqueness
4-Acetylbenzo[d]thiazol-2(3H)-one is unique due to its specific acetyl group attached to the benzothiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H7NO2S |
|---|---|
分子量 |
193.22 g/mol |
IUPAC名 |
4-acetyl-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C9H7NO2S/c1-5(11)6-3-2-4-7-8(6)10-9(12)13-7/h2-4H,1H3,(H,10,12) |
InChIキー |
UKBNVBMHAQPCDN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C2C(=CC=C1)SC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


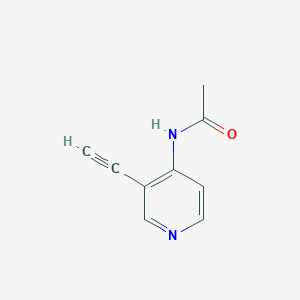


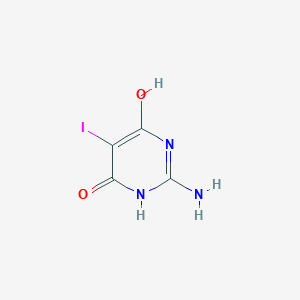

![L-Phenylalaninamide, N-[[[3-(methoxycarbonyl)phenyl]methyl]sulfonyl]-5-phenyl-D-norvalyl-N-[[4-[[(acetyloxy)amino]iminomethyl]phenyl]methyl]-3-[[(2,2,2-trifluoroacetyl)amino]methyl]-](/img/structure/B13138095.png)
![(5,10-Dioctyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane](/img/structure/B13138099.png)


